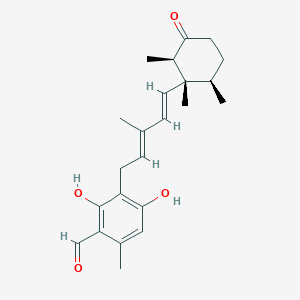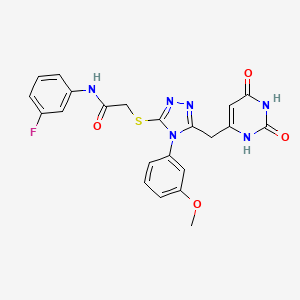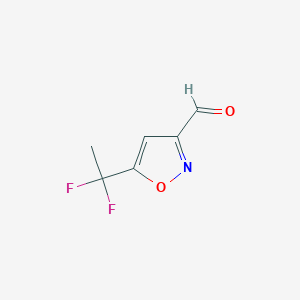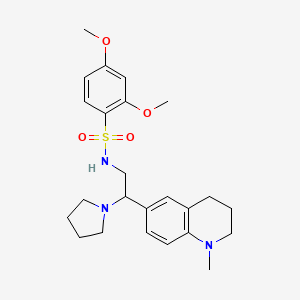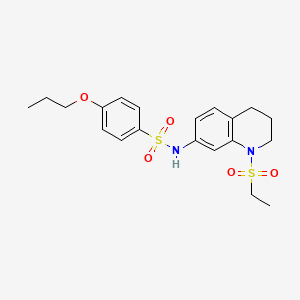
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide” is a complex organic compound. It contains a sulfonyl group, which is a functional group found primarily in sulfones . The sulfonyl group can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the ethylsulfonyl group, and the attachment of the propoxybenzenesulfonamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroquinoline ring and the various attached groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The sulfonyl group can be reduced to the sulfide with certain reducing agents . The compound might also undergo reactions at the tetrahydroquinoline ring or the propoxybenzenesulfonamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .
科学的研究の応用
Synthesis and Biological Evaluation
Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzenesulfonamide hydrochloride and others, demonstrated significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, mediated possibly by the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015).
Vasodilatory Activity : A series of aromatic sulfonamides, synthesized from 5-isoquinolinesulfonic acid, showed vasodilatory action in vivo, indicating potential cardiovascular therapeutic benefits. The activity was notably potent when the alkylene group between two nonaromatic nitrogen atoms was ethylene (Morikawa, Sone, & Asano, 1989).
Enzyme Inhibition for Alzheimer’s Disease : New series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and showed inhibitory effects on acetylcholinesterase, suggesting potential therapeutic agents for Alzheimer’s disease. The study highlighted the synthesis process and enzyme inhibitory kinetics mechanism, with compound N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showing comparable activity to Neostigmine methylsulfate (Abbasi et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-3-14-27-18-9-11-19(12-10-18)29(25,26)21-17-8-7-16-6-5-13-22(20(16)15-17)28(23,24)4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYNWLMEKSNUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


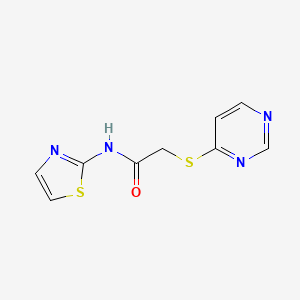
![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

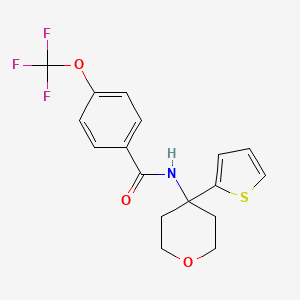

![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
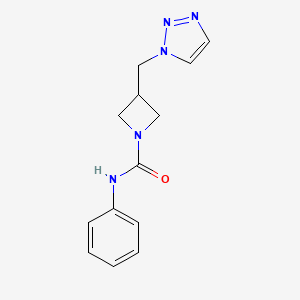
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)
